molecular formula C12H18N4OS2 B3019284 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea CAS No. 898461-80-8

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea

Cat. No. B3019284
CAS RN: 898461-80-8
M. Wt: 298.42
InChI Key: BHGHBHWAPJKLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse pharmacological activities and their utility in various chemical syntheses. The specific structure of this compound suggests potential applications in medicinal chemistry and materials science due to the presence of functional groups that can undergo further chemical transformations.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves cyclization reactions of precursor molecules such as carboxamidine thioureas or thiobiurets. For instance, the solid-phase parallel synthesis of 5-amino- and 5-amido-1,2,4-thiadiazoles is achieved through cyclization of resin-bound carboxamidine thioureas promoted by p-toluene-sulfonyl chloride . Similarly, 5-aroylamino-2-methyl-2H-1,2,4-thiadiazol-3-ones are synthesized via oxidative cyclization of 1-aroyl-5-methyl-2-thiobiurets with hydrogen peroxide in an alkaline solution . Although these methods do not directly describe the synthesis of this compound, they provide a foundation for the synthesis of related thiadiazole compounds.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be elucidated using various spectroscopic techniques and crystallography. For example, the synthesis of 1,1'-(cyclohexane-1,2-diyl)bis(3-allylthiourea) involves the reaction of 1,2-diaminocyclohexane with allyl isothiocyanate, and the resulting compound's structure is confirmed by NMR, IR, and single-crystal X-ray diffraction . This suggests that similar analytical methods could be employed to determine the molecular structure of this compound.

Chemical Reactions Analysis

Thiadiazole derivatives are versatile in chemical reactions due to their reactive functional groups. The electrochemical oxidative intramolecular N-S bond formation is one such reaction that facilitates the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles . This method, which operates under catalyst- and oxidant-free conditions, could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.

Physical and Chemical Properties Analysis

properties

IUPAC Name

1-cyclohexyl-3-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS2/c1-2-8-18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGHBHWAPJKLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.